molecular formula C12H13NO5 B2785200 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid CAS No. 355810-48-9

4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid

Cat. No.: B2785200
CAS No.: 355810-48-9
M. Wt: 251.238
InChI Key: YGFNTNYDYCLKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid is an organic compound featuring a benzo[1,3]dioxole moiety linked to a butyric acid chain through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid typically involves the condensation of benzo[1,3]dioxole-5-carboxylic acid with butyric acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the benzo[1,3]dioxole can participate in electrophilic substitution reactions, typically using halogenating agents or nitrating mixtures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

    Benzo[1,3]dioxole-5-carboxylic acid: Shares the benzo[1,3]dioxole core but lacks the butyric acid chain.

    4-(Benzo[1,3]dioxol-5-yl)-butyric acid: Similar structure but without the carbamoyl group.

Uniqueness: 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid is unique due to the presence of both the benzo[1,3]dioxole and carbamoyl functionalities, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(2-1-3-12(15)16)13-8-4-5-9-10(6-8)18-7-17-9/h4-6H,1-3,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFNTNYDYCLKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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